

Spectroscopic Scrutiny: A Comparative Guide to 4-Hydroxy-3,3-dimethylcyclohexanone Isomers

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Compound of Interest

Compound Name: 4-Hydroxy-3,3-dimethylcyclohexanone

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A detailed spectroscopic analysis of the cis and trans isomers of **4-Hydroxy-3,3-dimethylcyclohexanone** reveals distinct differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra, providing clear markers for their differentiation. These differences, arising from the spatial orientation of the hydroxyl group, are critical for researchers in drug development and organic synthesis where stereochemistry plays a pivotal role in molecular function.

This guide provides a comparative overview of the spectroscopic properties of cis- and trans-**4-Hydroxy-3,3-dimethylcyclohexanone**, supported by available experimental data for structurally related compounds. Due to the limited availability of directly comparable public data for the target isomers, this guide leverages established principles of stereoisomer differentiation through spectroscopy and incorporates data from analogous molecules to infer the expected spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for the isomers of **4-Hydroxy-3,3-dimethylcyclohexanone** and related compounds.

Table 1: ¹H NMR Spectroscopic Data Comparison

Compound	Isomer	Chemical Shift (δ) of H-4 (ppm)	Multiplicity of H-4	Notes
4-Hydroxy-3,3-dimethylcyclohexanone	cis	Expected to be downfield	Triplet or Doublet of Doublets	The axial proton in the cis isomer is expected to be deshielded.
trans	Expected to be upfield	Triplet or Doublet of Doublets	The equatorial proton in the trans isomer is expected to be more shielded.	
cis-1-phenyl-2-methylcyclopentan-1-ol	cis	0.82	Doublet	Methyl group chemical shift used for isomer differentiation. [1]
trans-1-phenyl-2-methylcyclopentan-1-ol	trans	0.51	Doublet	Methyl group chemical shift used for isomer differentiation. [1]

Table 2: ^{13}C NMR Spectroscopic Data Comparison

Compound	Isomer	Chemical Shift (δ) of C-4 (ppm)	Chemical Shift (δ) of C=O (ppm)
4-Hydroxy-3,3-dimethylcyclohexanone	cis	Expected to be slightly downfield	~210
trans	Expected to be slightly upfield	~210	
(CIS)-4-HYDROXY-3,3,5-TRIMETHYL-CYCLOHEXANONE	cis	-	-

Table 3: IR Spectroscopic Data Comparison

Compound	Isomer	Key Vibrational Frequencies (cm^{-1})
O-H Stretch		
4-Hydroxy-3,3-dimethylcyclohexanone	cis & trans	~3400 (broad)
Cyclohexanone	-	-

Table 4: Mass Spectrometry Data Comparison

Compound	Isomer	Molecular Ion (M^+) m/z	Key Fragmentation Peaks (m/z)
4-Hydroxy-3,3-dimethylcyclohexanone	cis & trans	142	Expected fragments from dehydration and alpha-cleavage.
3,3-Dimethylcyclohexanone	-	126	-

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

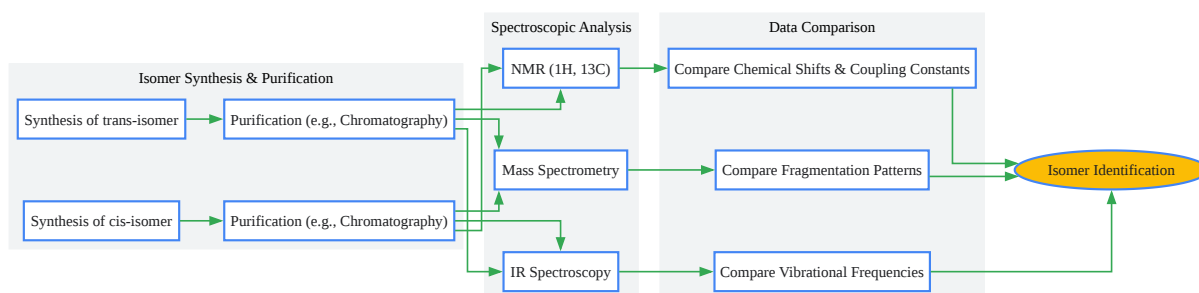
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform- d (CDCl_3) or acetone- d_6 , with tetramethylsilane (TMS) used as an internal standard. For ^1H NMR of substituted cyclohexanones, the chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (H-4) are particularly diagnostic of the stereochemistry. In the cis isomer, where the hydroxyl group is axial, the corresponding equatorial proton (H-4) typically appears at a different chemical shift compared to the axial proton in the trans isomer (axial hydroxyl group).

Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl_4). The key diagnostic peaks for **4-Hydroxy-3,3-dimethylcyclohexanone** isomers are the broad O-H stretching vibration around 3400 cm^{-1} and the sharp, strong C=O stretching vibration around 1715 cm^{-1} . While the C=O stretch is a hallmark of the cyclohexanone ring, subtle shifts may be observed between isomers due to differences in intramolecular interactions.

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI). The sample is introduced, often via a gas chromatograph (GC-MS), and ionized. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed. For **4-Hydroxy-3,3-dimethylcyclohexanone**, the molecular ion peak is expected at m/z 142. Key fragmentation pathways would likely involve the loss of a water molecule (M-18) and alpha-cleavage adjacent to the carbonyl group. While the primary fragmentation patterns may be similar for both isomers, the relative intensities of the fragment ions can sometimes differ, providing clues to the stereochemistry.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis and comparison of the isomers is outlined below.



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Caption: Workflow for Spectroscopic Comparison.

This guide highlights the key spectroscopic features that can be used to differentiate between the cis and trans isomers of **4-Hydroxy-3,3-dimethylcyclohexanone**. While direct comparative data is sparse, the principles outlined, along with data from analogous compounds, provide a solid framework for researchers to confidently assign the stereochemistry of these important molecules.

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References

- 1. rsc.org [rsc.org]

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